1-benzyl-4-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-benzyl-4-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-17-11-15(13-22(17)12-14-7-3-1-4-8-14)18-20-21-19(25)23(18)16-9-5-2-6-10-16/h1-10,15H,11-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKBBKIWOLTCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NNC(=S)N3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole core have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. The specific targets can vary depending on the exact structure and functional groups of the compound.
Mode of Action
For instance, some 1,2,4-triazole derivatives have demonstrated cytotoxic effects, indicating potential interactions with cellular components involved in cell proliferation.
Biological Activity
1-benzyl-4-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of triazole derivatives, which are known for their diverse biological properties including antimicrobial, anti-inflammatory, and nootropic effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from benzylamine and itaconic acid. The process includes hydrazinolysis followed by cyclization with substituted isothiocyanates to yield the desired pyrrolidine derivative. The purity and structure of the synthesized compounds are confirmed through techniques such as NMR spectroscopy and LC/MS analysis .
Nootropic Activity
Recent studies have highlighted the nootropic potential of this compound. In pharmacological evaluations using a passive avoidance test on scopolamine-induced amnesia models, compounds derived from this structure exhibited significant cognitive-enhancing effects. The most promising derivatives demonstrated effective nootropic activity at doses approximating 1/10th of their estimated LD50 values (around 870–1000 mg/kg) in silico .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Experimental studies indicated that it exhibits notable activity against various pathogens, including Candida albicans. Molecular docking studies have corroborated these findings by demonstrating favorable interactions between the compound and bacterial targets .
Research Findings
A detailed investigation into the biological activities of this compound reveals several key findings:
Case Studies
In one case study focusing on the nootropic effects of similar triazole derivatives, researchers found that modifications in the chemical structure significantly influenced both potency and selectivity towards specific biological targets. Compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts. This suggests that structural modifications can be pivotal in optimizing biological activity .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 1-benzyl-4-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one exhibit notable antimicrobial properties. For instance, derivatives of triazole have been shown to possess broad-spectrum activity against bacteria and fungi. This compound's structure suggests it may interact with microbial enzymes or cell membranes, enhancing its efficacy as an antimicrobial agent .
Anticancer Properties
The triazole ring structure has been linked to anticancer activity. Studies have demonstrated that compounds featuring similar motifs can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the pyrrolidine moiety may enhance cell permeability and target specificity, making it a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Effects
Compounds with sulfanylidene groups have been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. This suggests that this compound could be explored for treating inflammatory diseases .
Agricultural Science
Pesticide Development
The unique structure of this compound positions it as a potential candidate for developing new pesticides. The triazole derivatives are known for their fungicidal properties, which could be harnessed to protect crops from fungal pathogens. Furthermore, the compound's ability to disrupt cellular processes in fungi could lead to the development of targeted fungicides with reduced toxicity to non-target organisms .
Herbicide Activity
Research into similar compounds has shown promise in herbicidal applications. The ability of triazole derivatives to inhibit specific enzyme pathways in plants could be utilized to create selective herbicides that minimize harm to desirable crops while effectively controlling weeds .
Materials Science
Polymer Synthesis
The compound's reactive functional groups make it suitable for incorporation into polymer matrices. Research has indicated that integrating such compounds can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in creating advanced materials for automotive and aerospace industries .
Nanotechnology Applications
In nanotechnology, compounds like this compound can be used as building blocks for nanomaterials. Their ability to form stable complexes with metal ions opens avenues for developing nanocapsules for drug delivery systems or sensors .
Antimicrobial Efficacy
A study conducted on a series of triazole derivatives highlighted the antimicrobial potency of compounds similar to 1-benzyl-4-(4-phenyl-5-sulfanylidene). The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential as therapeutic agents in treating infections .
Cancer Cell Line Studies
In vitro studies on various cancer cell lines showed that derivatives containing the triazole structure exhibited cytotoxic effects. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, indicating a promising direction for future anticancer drug development .
Agricultural Trials
Field trials involving triazole-based pesticides demonstrated effective control over fungal diseases in crops such as wheat and corn. These trials confirmed not only the efficacy but also the reduced impact on beneficial insects compared to traditional fungicides .
Comparison with Similar Compounds
Comparison with Structural Analogues
Antioxidant Analogues
- 1-(5-Chloro-2-Hydroxyphenyl)-4-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Pyrrolidin-2-One
- 1-(5-Chloro-2-Hydroxyphenyl)-4-(4-Methyl-5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Pyrrolidin-2-One
Nootropic Analogues
- 1-Benzyl-4-(4-(R)-5-Sulfonylidene-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Pyrrolidin-2-Ones Key Differences: Substitutes sulfanylidene (C=S) with sulfonylidene (SO₂).
- 4-(4-Amino-4,5-Dihydro-5-Thioxo-1H-1,2,4-Triazol-3-yl)-1-(4-Fluorophenyl)Pyrrolidin-2-One Key Differences: Features a 4-fluorophenyl group and an amino substituent on the triazole ring. Activity: Structural data (e.g., NMR, melting point) confirm stability, though pharmacological data remain unpublished .
Multicyclic Analogues
- 5-Benzyl-4-Phenyl-2-[2-(4-Phenyl-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Ethyl]-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione Key Differences: Incorporates two triazole rings and a benzyl-phenoxy group.
Pharmacological Profiles
Structure-Activity Relationship (SAR) Insights
- Sulfur Modifications: Sulfanylidene (C=S) vs. sulfonylidene (SO₂) groups influence electron density and receptor binding. Sulfonylidene derivatives show enhanced nootropic docking scores due to stronger hydrogen bonding .
- Substituent Effects :
- Heterocycle Variations :
- 1,2,4-Triazole vs. 1,3,4-oxadiazole alters antioxidant efficacy, with triazole derivatives showing higher radical scavenging .
Preparation Methods
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. For example, using toluene in the initial condensation step ensures high boiling points necessary for reflux, while THF in the thiosemicarbazide step promotes solubility of intermediates. Lower yields (<60%) are observed in polar aprotic solvents like DMF due to side reactions.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
The structure of 1-benzyl-4-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one is validated using:
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 1-benzyl-4-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidin-2-one core via cyclization or condensation reactions under reflux conditions in ethanol or DMF .
- Step 2 : Introduction of the sulfanylidene-triazole moiety using thiol-containing reagents under controlled temperatures (e.g., 60–80°C) .
- Step 3 : Purification via recrystallization (e.g., DMF/EtOH mixtures) or chromatography .
- Key Analytical Tools : NMR spectroscopy and HPLC are critical for verifying structural integrity and purity .
Q. How should researchers characterize this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the benzyl and triazole groups .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity (>95% recommended) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential respiratory irritants .
- First Aid : For skin contact, wash immediately with soap/water. If inhaled, move to fresh air and seek medical attention .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with DMF or dichloromethane to enhance solubility of intermediates .
- Catalyst Screening : Test palladium on carbon (Pd/C) or microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 15–20% increase reported in similar triazole derivatives) .
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediates and adjust stoichiometry dynamically .
Q. How do structural modifications (e.g., fluorobenzyl groups) impact biological activity?
- Methodological Answer :
- Comparative Studies : Compare with analogs like 4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine. Fluorine substitutions enhance binding affinity to enzymes like COX-2 or kinases due to electronegativity and hydrophobic interactions .
- Biological Assays : Conduct enzyme inhibition assays (e.g., IC₅₀ measurements) and molecular docking to correlate substituent effects with activity .
Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), solvent controls (DMSO concentration ≤0.1%), and incubation times .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets across studies, accounting for variables like purity (>98% vs. 95%) .
Q. What experimental designs are suitable for studying environmental fate or ecotoxicity?
- Methodological Answer :
- Long-Term Environmental Studies : Follow frameworks like Project INCHEMBIOL (2005–2011), which assess abiotic/biotic degradation, bioaccumulation, and toxicity in model organisms (e.g., Daphnia magna) .
- Analytical Methods : Use LC-MS/MS to detect trace metabolites in water/soil samples (detection limit: 0.1 ppb) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
